Phe-Gly

Description

The Significance of Dipeptide Scaffolds in Modern Chemical Biology

Dipeptide scaffolds are fundamental units in the intricate world of peptides and proteins. Their importance in chemical biology stems from several key aspects:

Building Blocks: Dipeptides are the basic units from which larger peptides and proteins are constructed. Understanding their properties and how they interact is essential for synthesizing more complex peptide structures, including those with potential therapeutic applications. chemimpex.comchemimpex.comchemimpex.com

Biological Activity: Many dipeptides, or compounds containing dipeptide moieties, exhibit intrinsic biological activities. They can act as signaling molecules, enzyme substrates or inhibitors, or possess other physiological effects. ontosight.aifrontiersin.org For instance, certain dipeptides have been investigated for their potential to influence processes like inflammation or lipid metabolism. frontiersin.org

Minimalistic Models: Dipeptides provide minimalistic models for studying fundamental aspects of peptide chemistry and biology, such as peptide bond formation, conformation, and interactions. frontiersin.org Their small size simplifies analysis and computational studies. mdpi.comhunterheidenreich.com

Scaffolds for Design: Dipeptide structures can serve as scaffolds for the design and synthesis of peptidomimetics and other small molecules with desired biological properties. nih.govnih.govmdpi.comnih.gov Modifications to the dipeptide backbone or side chains can lead to compounds with enhanced stability, bioavailability, or targeted activity. nih.gov Cyclic dipeptides, also known as diketopiperazines (DKPs), are a notable class of dipeptide-derived scaffolds with significant structural and bio-functional diversity, recognized as privileged structures in drug discovery. nih.govresearchgate.netfrontiersin.org

Distinctive Role of Phe-Gly as a Minimalist Peptide Unit

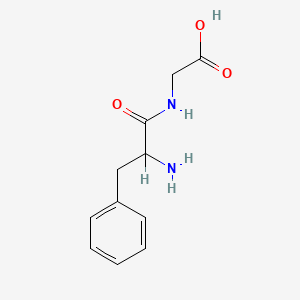

Phenylalanyl-Glycine (this compound) is a dipeptide formed from the amino acids L-phenylalanine and glycine (B1666218). nih.gov Its structure, featuring a bulky aromatic side chain from phenylalanine and the simplest possible side chain from glycine, provides a unique combination of properties. This makes this compound a valuable minimalist unit for specific research applications.

This compound can be represented with the linear formula NH2CH(CH2C6H5)CONHCH2COOH (for L-Phe-Gly). It exists as a solid. nih.gov

The combination of a hydrophobic phenylalanine residue and a flexible glycine residue influences the conformational space and interaction potential of this compound. This specific arrangement makes it a subject of interest in studies investigating peptide conformation, self-assembly, and interactions with biological systems.

Overview of Key Academic Research Trajectories for this compound

Academic research involving this compound spans several areas, leveraging its properties as a simple yet informative dipeptide:

Peptide Synthesis and Peptidomimetics: this compound serves as a building block in the synthesis of larger peptides and peptidomimetics. chemimpex.comchemimpex.comchemimpex.comnih.gov Researchers utilize this compound or its derivatives, such as Fmoc-Phe-Gly-OH, in solid-phase peptide synthesis to create more complex structures for studying biological activity or developing potential therapeutic agents. chemimpex.comnih.gov Studies have explored this compound dipeptide-derived scaffolds, such as piperazinones, in the search for antagonists of biological receptors. nih.govmdpi.com

Studies of Peptide Transport and Permeability: Research has investigated the permeability of this compound across biological membranes, such as intestinal and skin membranes. nih.govresearchgate.net Chemical modifications, such as acylation with fatty acids, have been explored to enhance the stability and permeability of this compound derivatives, suggesting potential strategies for improving the delivery of peptide-based molecules. nih.govresearchgate.net These studies sometimes utilize model dipeptides like this compound to understand carrier-mediated transport processes. nih.gov

Conformational Studies and Molecular Dynamics: Due to its relatively small size, this compound is amenable to computational studies, including molecular dynamics simulations, to understand its conformational behavior and interactions. mdpi.comhunterheidenreich.com These studies contribute to the broader understanding of how amino acid sequence influences peptide structure and dynamics.

Biochemical Assays and Enzyme Substrates: While Gly-Phe (the isomer with glycine at the N-terminus and phenylalanine at the C-terminus) is more commonly cited as a substrate for specific enzymes like cathepsin C, the this compound sequence can be present within larger peptides or proteins that are substrates for other proteases. ontosight.ai Research on dipeptides generally includes investigations into their interactions with enzymes involved in peptide metabolism.

Self-Assembly and Biomaterials: Although Phe-Phe (diphenylalanine) is a more extensively studied dipeptide for self-assembly into nanostructures and hydrogels, the principles learned from such minimalist units are relevant to other dipeptides like this compound. frontiersin.orgnih.govacs.orgfrontiersin.org The combination of an aromatic residue and a simple aliphatic residue in this compound could potentially influence self-assembly properties under specific conditions, although this is less documented compared to dipeptides with two aromatic residues.

Research findings highlight that the specific arrangement of amino acids in a dipeptide significantly influences its properties and biological interactions. For instance, studies comparing this compound and Gly-Phe have investigated their dissociation patterns following core electron excitation. mdpi.com

The exploration of this compound within these academic trajectories underscores its value as a fundamental dipeptide for understanding peptide chemistry, developing synthesis strategies, investigating transport mechanisms, and serving as a base for designing novel molecules.

Here is a summary of some chemical and physical properties of Phenylalanyl-Glycine:

| Property | Value | Source |

| Molecular Formula | C11H14N2O3 | PubChem nih.gov |

| Molecular Weight | 222.24 g/mol | PubChem nih.gov |

| IUPAC Name | 2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid | PubChem nih.gov |

| CAS Number | 721-90-4 | PubChem nih.gov |

| Physical Description | Solid | PubChem nih.gov |

| XLogP3 | -2.5 | PubChem nih.gov |

| Monoisotopic Mass | 222.10044231 Da | PubChem nih.gov |

Note: Data compiled from cited sources.

Structure

3D Structure

Propriétés

IUPAC Name |

2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-9(11(16)13-7-10(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUBLISJVJFHQS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315619 | |

| Record name | Phenylalanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

721-90-4 | |

| Record name | Phenylalanylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=721-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylalanylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Modifications of Phe Gly

Solid-Phase Peptide Synthesis (SPPS) Methodologies Incorporating Phe-Gly

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, offers a robust and efficient platform for the assembly of peptide chains, including the incorporation of the this compound dipeptide unit. nobelprize.orgopenstax.orglibretexts.org This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. nobelprize.org The key advantage of SPPS lies in the ability to use excess reagents to drive reactions to completion, with purification simplified to washing the resin-bound peptide. nobelprize.org

Fmoc-Protecting Group Strategies for this compound Integration

The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is a widely employed orthogonal protection scheme in SPPS. The Fmoc group is used for the temporary protection of the α-amino group of amino acids and is cleaved under mild basic conditions, typically with a solution of piperidine in N,N-dimethylformamide (DMF). uci.edu

The synthesis of a peptide containing the this compound sequence using the Fmoc strategy typically begins with the attachment of Fmoc-Gly-OH to a suitable resin, such as Wang resin. peptideweb.comrsc.orggoogleapis.com The loading of the first amino acid is a critical step and can be achieved using various coupling agents. peptideweb.com Following the successful loading of glycine (B1666218), the Fmoc protecting group is removed to expose the free amino group of the resin-bound glycine. Subsequently, Fmoc-Phe-OH is activated and coupled to the glycine residue to form the this compound dipeptide on the solid support.

A standard protocol for the incorporation of the this compound unit using Fmoc-SPPS on Wang resin is outlined below:

| Step | Procedure | Reagents and Conditions |

| 1. Resin Swelling | The Wang resin is swelled in a suitable solvent to ensure optimal reaction kinetics. | DMF or DCM, 10-15 minutes at room temperature. peptide.com |

| 2. Glycine Loading | The first amino acid, Fmoc-Gly-OH, is attached to the hydroxyl groups of the Wang resin. | Fmoc-Gly-OH (4 eq), HOBt (4 eq), DIC (4 eq), DMAP (0.1 eq) in DMF/DCM. peptideweb.com |

| 3. Capping | Any unreacted hydroxyl groups on the resin are capped to prevent the formation of deletion sequences. | Acetic anhydride and DIPEA in DCM. peptideweb.com |

| 4. Fmoc Deprotection | The Fmoc group is removed from the resin-bound glycine to expose the free amine. | 20% piperidine in DMF, 2 x 10-minute treatments. uci.edursc.org |

| 5. Phenylalanine Coupling | The subsequent amino acid, Fmoc-Phe-OH, is activated and coupled to the glycine residue. | Fmoc-Phe-OH (3 eq), HBTU (3 eq), DIPEA (6 eq) in DMF. peptide.com |

| 6. Washing | The resin is thoroughly washed to remove excess reagents and by-products. | DMF, DCM, and isopropanol. |

This cycle of deprotection and coupling is repeated to elongate the peptide chain. The progress of the coupling reaction can be monitored using qualitative tests such as the Kaiser (ninhydrin) test. peptide.com

Boc-Protecting Group Strategies for this compound Integration

The tert-butyloxycarbonyl (Boc) protecting group strategy represents the classical approach to SPPS. peptide.comchempep.com In this method, the Boc group serves as the temporary Nα-protecting group and is removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM). peptide.comchempep.com Permanent side-chain protecting groups are generally benzyl-based and are removed at the final cleavage step with a strong acid like hydrofluoric acid (HF). nobelprize.org

The synthesis of a this compound sequence using the Boc strategy often employs Merrifield resin, a chloromethylated polystyrene support. openstax.orglibretexts.orgpeptide.com The first amino acid, Boc-Gly-OH, is typically attached to the resin as its cesium salt to form a benzyl (B1604629) ester linkage. peptide.com Following deprotection of the Boc group, the subsequent amino acid, Boc-Phe-OH, is activated and coupled to the resin-bound glycine.

A typical protocol for the integration of this compound using Boc-SPPS on Merrifield resin is as follows:

| Step | Procedure | Reagents and Conditions |

| 1. Resin Swelling | The Merrifield resin is swelled in an appropriate solvent. | DMF, 6-8 mL per gram of resin. peptide.com |

| 2. Glycine Loading (Cesium Salt Method) | Boc-Gly-OH is converted to its cesium salt and esterified onto the resin. | Boc-Gly-Cs salt (1.0 eq), DMF, 50°C for 24 hours. peptide.com |

| 3. Boc Deprotection | The Boc group is removed from the resin-bound glycine. | 50% TFA in DCM, 1 x 5 min prewash, 1 x 20 min reaction. peptide.comchempep.com |

| 4. Neutralization | The resulting TFA salt of the amine is neutralized to the free amine. | 10% triethylamine in DCM. peptide.com |

| 5. Phenylalanine Coupling | Boc-Phe-OH is activated and coupled to the glycine residue. | Boc-Phe-OH, DIC/HOBt in DMF/DCM. |

| 6. Washing | The resin is washed to remove excess reagents and by-products. | DCM, isopropanol, and DMF. |

Optimization of Coupling Reactions for this compound Dipeptide Formation

The formation of the peptide bond between phenylalanine and glycine is a critical step that can be influenced by several factors, including the choice of coupling reagent. While the this compound junction does not typically present significant steric hindrance, optimizing the coupling conditions can lead to higher yields, reduced reaction times, and minimization of side reactions such as racemization.

A variety of coupling reagents are available for SPPS, broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts. peptide.combachem.com

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective and widely used. peptide.com They are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve coupling efficiency. peptide.com The DIC/HOBt combination is particularly common in both manual and automated SPPS. peptide.com

Phosphonium Salts : Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and lead to low levels of racemization. bachem.com

Uronium/Aminium Salts : This class includes reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). peptide.comcreative-peptides.com HATU is generally considered more reactive than HBTU and is particularly effective for difficult couplings, offering faster reaction times and less epimerization. peptide.combachem.com COMU, a more recent development, is an uronium salt that offers high reactivity and improved safety and solubility profiles. peptide.com

The choice of coupling reagent can be guided by the specific requirements of the synthesis, including the scale, the presence of sensitive amino acids, and the desired purity of the final peptide.

| Coupling Reagent Combination | Class | Key Advantages |

| DIC/HOBt | Carbodiimide/Additive | Cost-effective, effective racemization suppression. peptide.com |

| HBTU/DIPEA | Uronium Salt/Base | High coupling efficiency, suitable for routine synthesis. creative-peptides.com |

| HATU/DIPEA | Uronium Salt/Base | Very high reactivity, low racemization, ideal for difficult couplings. peptide.combachem.com |

| PyBOP/DIPEA | Phosphonium Salt/Base | High efficiency, low racemization. bachem.com |

Liquid-Phase Peptide Synthesis (LPPS) Approaches for this compound and its Derivatives

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is the classical method for peptide bond formation where all reactants are in a homogeneous solution. While often more labor-intensive than SPPS due to the need for purification of intermediates after each step, LPPS remains a valuable strategy, particularly for the large-scale synthesis of short peptides and for fragment condensation.

A common approach in LPPS involves the use of N- and C-terminal protecting groups. For the synthesis of a this compound dipeptide derivative, such as Z-Phe-Gly-OEt (N-benzyloxycarbonyl-L-phenylalanyl-L-glycine ethyl ester), N-protected phenylalanine is coupled with a C-protected glycine.

A representative procedure for the synthesis of Z-Phe-Gly-OEt is as follows:

| Step | Procedure | Reagents and Conditions | Yield |

| 1. Activation | N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) is activated. | N-ethyl-5-phenylisoxazolium-3'-sulfonate, triethylamine in acetonitrile. | - |

| 2. Coupling | The activated Z-Phe is reacted with glycine ethyl ester hydrochloride. | Glycine ethyl ester hydrochloride, triethylamine in acetonitrile, stirred overnight at room temperature. | 93% |

| 3. Work-up | The reaction mixture is partitioned and the organic layer is washed. | Ethyl acetate, 1% sodium hydrogen carbonate, 0.5 N hydrochloric acid, and saturated sodium chloride solution. | - |

| 4. Isolation | The product is isolated by crystallization. | Evaporation of the solvent and recrystallization from ethyl acetate-petroleum ether. | - |

Synthesis of this compound Dipeptidomimetics and Analogues

Peptidomimetics are compounds that mimic the structure and/or function of natural peptides but possess improved properties such as enhanced metabolic stability, bioavailability, and receptor selectivity. The this compound dipeptide unit is a common target for mimicry due to its presence in many bioactive peptides.

Design and Synthesis of Heterocyclic this compound Mimetics

One strategy in the design of peptidomimetics is the replacement of the amide bond with a heterocyclic ring system. Heterocycles can act as bioisosteres of the amide bond, maintaining the spatial orientation of the side chains while introducing novel physicochemical properties. 1,3,4-oxadiazoles and 1,2,4-triazoles are examples of five-membered aromatic heterocycles that have been successfully employed as amide bond surrogates in this compound mimetics. sapub.orgnih.govnih.govresearchgate.netmdpi.com

The synthesis of these heterocyclic mimetics often starts from protected amino acids and involves multi-step reaction sequences to construct the heterocyclic core. For example, enantiopure Boc-protected this compound dipeptidomimetics containing 1,3,4-oxadiazole and 1,2,4-triazole (B32235) ring systems have been synthesized and incorporated into pseudopeptides using solid-phase methodology with Boc-chemistry.

A general synthetic approach for a 1,3,4-oxadiazole-based this compound mimetic is outlined below:

| Starting Material | Key Intermediate | Heterocycle Formation | Final Mimetic |

| Boc-L-phenylalanine | Boc-L-phenylalanine hydrazide | Reaction with an appropriate carboxylic acid derivative followed by cyclodehydration. | Boc-protected Phe-[1,3,4-oxadiazole]-Gly mimetic |

Similarly, 1,2,4-triazole-containing mimetics can be synthesized from the corresponding Boc-L-phenylalanine derivatives. sapub.orgnih.govnih.govrsc.org These heterocyclic building blocks can then be used in SPPS to replace the native this compound sequence in biologically active peptides.

Development of Thiolated this compound Dipeptide Analogues

The introduction of thiol groups into peptides and peptidomimetics is a significant strategy for enabling specific chemical modifications, such as pegylation, conjugation to carrier proteins, or the formation of disulfide bonds. The development of thiolated this compound analogues can be approached through the synthesis of peptides containing thiophenylalanine, which serves as a hybrid of tyrosine and cysteine. A practical method for this involves a novel Cu(I)-mediated cross-coupling reaction between thiolacetic acid and an iodophenylalanine-containing peptide on a solid phase. This approach is compatible with standard proteinogenic functional groups, offering a versatile route to aryl thiolates within a peptide sequence.

Another strategy involves the derivatization of thiol compounds with maleic anhydride to produce succinated thiol compounds. This method has been shown to be rapid and efficient for the succination of amino acids, peptides, and proteins at room temperature without the need for acid hydrolysis. For a this compound analogue, this could involve the incorporation of a cysteine residue, which is then modified.

The general steps for incorporating a thiol group via a thiophenylalanine residue in a this compound context using solid-phase synthesis would be:

Synthesis of an iodophenylalanine-containing this compound dipeptide on a solid support.

A Cu(I)-mediated cross-coupling reaction with thiolacetic acid.

Subsequent cleavage and deprotection to yield the thiophenylalanine-containing this compound peptide.

This methodology allows for the creation of this compound analogues with unique reactive, redox, and spectroscopic properties due to the presence of the aryl thiol.

Creation of Fluorescent Oxazole Dipeptide Analogues Containing this compound Motif

Fluorescently labeled peptides are invaluable tools in biochemical and cell-based assays. The creation of fluorescent analogues of this compound can be achieved by incorporating fluorescent moieties into the dipeptide structure. One approach is the synthesis of aryl-substituted oxazole-based dipeptidomimetic analogues that resemble the fluorophore of Green Fluorescent Protein (GFP).

The synthesis of such analogues involves several key steps. For an oxazole analogue of this compound, the synthesis could begin with the condensation of a substituted benzoyl chloride with a derivative of glycine methyl ester. This is followed by imine hydrolysis to yield an amine, which can then be coupled to a protected phenylalanine residue. Subsequent chemical transformations would lead to the formation of the oxazole ring, yielding a fluorescent dipeptidomimetic. A novel chiral, aromatic-rich Boc-Phe-Phe dipeptide derivative functionalized with a benzothiazole bicyclic ring has also been shown to form supramolecular structures with enhanced fluorescence.

The photophysical properties of these analogues are highly dependent on the substituents on the aryl ring. This allows for the tuning of the fluorescence emission wavelength and quantum yield.

Table 1: Representative Photophysical Properties of Fluorescent Oxazole Dipeptide Analogues

| Analogue | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Oxazole 1a | ~365 | ~450 | ~0.62 |

| Oxazole 3a | ~390 | ~490 | ~0.35 |

| Oxazole 4a | ~330 | ~390 | ~0.92 |

| Oxazole 8a | ~350 | ~420 | ~0.01 |

Note: Data is illustrative based on a library of aryl-substituted oxazole and thiazole-based dipeptidomimetic analogues and may not represent direct this compound derivatives. The data demonstrates the tunable nature of the photophysical properties.

These fluorescent this compound analogues can be incorporated into larger peptide sequences and used as probes for studying protein-protein interactions, enzyme activity, and cellular localization.

Exploration of Piperazinone Scaffolds Derived from this compound

Piperazinone scaffolds are important peptidomimetics that can mimic the secondary structure of peptides and often exhibit improved stability and oral bioavailability. A series of this compound dipeptide-derived piperazinones have been synthesized and evaluated for their biological activity, for instance as inhibitors of human platelet aggregation.

The synthetic strategy for these scaffolds typically involves a multi-step process. One reported synthesis involves the coupling of a protected basic amino acid benzyl amide to 1,2- and 1,2,4-substituted-piperazinone derivatives. This is followed by the formation of an aromatic urea (B33335) at an exocyclic moiety linked to the C2 position of the piperazine ring and subsequent removal of protecting groups. The synthesis of the core piperazinone structure can be derived from the this compound dipeptide itself.

The general synthetic approach can be summarized as:

Preparation of an epimeric mixture of piperazinones from this compound precursors.

Hydrogenation to obtain the corresponding piperazinone-derived acids.

Coupling of these acids with amino acid amides to form pseudotripeptides.

These this compound-derived piperazinones have been explored as potential antagonists for the thrombin receptor PAR1, which is a therapeutic target in cardiovascular diseases and some cancers.

Chiral Synthesis and Enantiopurity Control in this compound Derivatives

The biological activity of peptides is critically dependent on their stereochemistry. Therefore, controlling the chirality of the constituent amino acids during the synthesis of this compound derivatives is of utmost importance. A practical method for the synthesis of both enantiomers of unnatural phenylalanine derivatives involves the use of pseudoenantiomeric phase transfer catalysts.

This method utilizes the asymmetric α-alkylation of a glycine Schiff base with substituted benzyl bromides. The choice of catalyst, derived from either cinchonine or cinchonidine, dictates the stereochemistry of the resulting α-amino acid derivative.

Table 2: Enantioselective Synthesis of Phenylalanine Derivatives

| Catalyst Type | Resulting Enantiomer |

| Cinchonine-derived (e.g., 1f) | (R)-α-amino acid derivatives |

| Cinchonidine-derived (e.g., 1i) | (S)-α-amino acid derivatives |

Strategies for Integration of this compound into Oligopeptide and Polypeptide Sequences

The incorporation of the this compound motif into longer peptide chains is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). SPPS allows for the stepwise assembly of amino acids on an insoluble polymer support, which simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing.

There are two main strategies for integrating the this compound unit into a growing polypeptide chain using SPPS:

Stepwise Addition: This involves the sequential coupling of glycine and then phenylalanine to the resin-bound peptide chain. For a C-terminal this compound sequence, Fmoc-Gly would first be attached to the resin, followed by deprotection and coupling of Fmoc-Phe. For an internal sequence, the amino acids would be added in the C-to-N direction onto the growing chain.

Dipeptide Block Coupling: In this approach, a pre-synthesized, protected this compound dipeptide is coupled as a single unit to the growing peptide chain. This can sometimes improve the efficiency of the synthesis and reduce the formation of by-products, especially in "difficult" sequences that are prone to aggregation.

The choice of protecting groups (e.g., Fmoc or Boc for the N-terminus) and linkers on the solid support provides flexibility in the synthetic process and determines the conditions required for the final cleavage of the peptide from the resin. For complex sequences, specialized techniques such as the use of pseudoproline dipeptides or depsipeptide units may be employed to minimize aggregation of the growing peptide chain. Additionally, methods like native chemical ligation (NCL) can be used to join a synthetic this compound-containing peptide segment with another peptide or a protein.

Advanced Structural and Spectroscopic Characterization of Phe Gly and Its Assemblies

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is highly sensitive to the functional groups and molecular environment of a compound. These methods are employed to probe the vibrational modes of Phe-Gly, offering insights into its structure and how it behaves in different assemblies, such as electrospun fibers.

Infrared (IR) Spectroscopy of this compound and Protected Forms

IR spectroscopy is a widely used technique for identifying functional groups and studying molecular structure through their characteristic vibrational frequencies. For peptides, the amide bands (Amide A, B, I, II, etc.) are particularly informative about the peptide backbone conformation and hydrogen bonding. leibniz-fli.de

Studies involving protected forms of this compound, such as Fmoc-Phe-Gly (where Fmoc is a protecting group), have utilized IR spectroscopy to analyze their solid-state and electrospun fiber structures. Comparing the IR spectra of Fmoc-Phe-Gly powder and electrospun fibers revealed similarities, indicating that the molecule retains its integrity during the electrospinning process. researchgate.netmdpi.compsu.edu However, subtle differences in band positions can arise due to hydrogen bonding. For instance, the N-H stretching vibration is observed to be redshifted in the 3300 cm⁻¹ range in both powder and fiber forms, consistent with hydrogen bonding. researchgate.net Carbonyl (including amide I) vibrations are also found in the 1700 cm⁻¹ range. researchgate.net

Far-IR spectroscopy, which examines the amide IV-VI region, has also shown promise in distinguishing between different conformations of dipeptides, including this compound, which may not be resolvable in the mid-IR range. ru.nl

Raman Spectroscopy of this compound and Electrospun Fibers

Raman spectroscopy complements IR spectroscopy by providing information about molecular vibrations based on inelastic scattering of light. It is particularly useful for studying non-polar bonds and aromatic rings, which are present in phenylalanine.

Raman spectroscopy has been applied to study this compound, including its surface-enhanced Raman scattering (SERS) when adsorbed on silver colloidal particles. koreascience.krkoreascience.kr SERS studies indicate that this compound adsorbs onto silver surfaces via both the carboxylate (COO⁻) and amino (NH₂) groups. koreascience.krkoreascience.kr The carboxylate symmetric stretching vibrations, observed in aqueous Raman spectra around 1404 cm⁻¹ at pH 12.5, are redshifted to approximately 1386 cm⁻¹ and strongly enhanced in the SER spectra at neutral pH, suggesting chemical binding to the silver surface. koreascience.kr

Similar to IR spectroscopy, Raman spectroscopy has been used to characterize electrospun fibers of protected peptides like Fmoc-Phe-Gly. researchgate.netmdpi.compsu.edu The Raman spectra of Fmoc-Phe-Gly powder and electrospun fibers show no significant differences, further supporting the structural integrity of the molecule after electrospinning. researchgate.net Raman spectroscopy is considered important for the analysis of these fibers, allowing for the detection of hydrogen bonding and, to a lesser extent, π-π interactions. mdpi.com

Analysis of Amide A and Amide I/II Bands for Conformational Insights

The amide bands in vibrational spectra are crucial for understanding peptide conformation. The Amide A band, primarily associated with N-H stretching vibrations, is sensitive to hydrogen bonding. leibniz-fli.dempg.de The Amide I band (primarily C=O stretching) and Amide II band (primarily N-H bending and C-N stretching) occur in the 1700-1600 cm⁻¹ and 1580-1510 cm⁻¹ regions, respectively, and their exact positions are highly dependent on the backbone conformation and hydrogen bonding patterns. leibniz-fli.de

Studies on model peptide systems containing phenylalanine and glycine (B1666218), such as Ac-Phe-Gly-Gly-NH₂, have used IR spectroscopy in the amide A region to identify different conformers based on their NH stretching modes and intramolecular hydrogen bonding. mpg.de Redshifted and broadened bands in this region are characteristic signatures of intramolecular hydrogen bonding. mpg.de

For Fmoc-Phe-Gly, the amide II vibration is observed at 1535 cm⁻¹. researchgate.net This band, involving C-N-H bending, is slightly blueshifted in the fiber and powder forms compared to calculated individual molecules, which is attributed to restrictions on bending motion due to hydrogen bonds. researchgate.net

While specific detailed research findings on the Amide A, I, and II band positions and their direct correlation to this compound conformation are not extensively detailed in the provided snippets for the unprotected dipeptide, the principles of amide band analysis are generally applicable. Studies on related peptides containing Phe and Gly residues demonstrate the utility of these bands for conformational analysis. mpg.deacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure, dynamics, and interactions of molecules in solution and solid states. It provides detailed information about the local environment of individual atoms.

Elucidation of Conformational Dynamics and Binding Modes

NMR spectroscopy, including ¹H and ¹³C NMR, is widely used for conformational analysis of peptides. nih.govcore.ac.uk Changes in chemical shifts and coupling constants can provide insights into the flexibility and preferred conformations of peptide backbones and side chains.

Solid-state ¹³C NMR has been used to study phenylalanine and tyrosine residues in dipeptides, including Gly-Phe. illinois.edu These studies assess the range of experimental chemical shifts observed in model systems and compare them to those in proteins, revealing that the shift range in dipeptides can be larger than in proteins. illinois.edu

While direct studies on the conformational dynamics and binding modes of this compound using NMR are not explicitly detailed for the free dipeptide in the provided results, NMR is a standard technique for such investigations in peptides. Studies on related protected peptides, like Boc-phe-gly-ome, highlight the use of NMR (along with X-ray crystallography) to elucidate conformational dynamics and binding modes in solution and solid states. smolecule.com NMR has also been used to study the conformational behavior of linear peptides and their ionization states in different solvents. core.ac.uk

The this compound motif has been identified as a key element in the amyloid conformation of the prion-like domain of TDP-43 fibrils, and NMR analyses were used to uncover this. nih.gov Specifically, aromatic ¹³C signals from Phe residues around 130-140 ppm were used in NMR analyses to identify cross-peaks arising from Phe(¹³Cδ/¹³Cε)–Gly(¹³Cα) interactions, suggesting the involvement of this compound motifs in the fibril core. nih.gov

Complexation Studies with Metal Ions (e.g., Copper(II))

Peptides can interact with metal ions, and NMR spectroscopy can be used to study these interactions, including the determination of binding sites and resulting conformational changes. However, studying complexes with paramagnetic ions like Copper(II) using traditional NMR can be challenging due to signal broadening. frontiersin.org

Despite the challenges with paramagnetic Cu(II), NMR has been employed in studies of copper complexation with peptides. For instance, ¹H NMR has been used to identify coordination modes in copper(II) complexes with tripeptides containing glycine and phenylalanine residues (e.g., Gly-Phe-His). mdpi.com In these tripeptides, ¹H NMR indicated two coordination modes for certain species: copper(II) coordinating via the amine-N and neighboring carbonyl-O, and via the imidazole-N and carboxyl-O. mdpi.com

While direct NMR studies of this compound complexation specifically with Copper(II) are not provided, the principles and challenges observed in studies of related peptides and metal ions are relevant. DFT calculations are often used in conjunction with spectroscopic methods to investigate the structures of copper-peptide complexes, especially when NMR is challenging. frontiersin.orgmdpi.com

Advanced X-ray Spectroscopic Techniques

Advanced X-ray spectroscopic techniques, such as Near-Edge X-Ray Absorption Fine-Structure (NEXAFS) spectroscopy, provide detailed insights into the electronic structure and bonding environment of molecules. These techniques are particularly useful for identifying excitation sites of core electrons and understanding subsequent dissociation processes.

Near-Edge X-Ray Absorption Fine-Structure (NEXAFS) Spectroscopy of this compound

NEXAFS spectroscopy, specifically using the total-ion-yield (TIY) method at the carbon K-edges, has been employed to investigate the electronic structure of this compound. mdpi.comscilit.comnih.gov By analyzing the NEXAFS spectra, researchers can identify the specific atoms where core electrons are excited and the molecular orbitals they transition into. mdpi.comnih.govdigitellinc.com

Studies comparing the NEXAFS spectra of this compound and Gly-Phe (the reversed sequence dipeptide) have shown similar but subtly different spectral features. mdpi.comscilit.com These differences are attributed to the distinct arrangement of the amino acid residues and their influence on the electronic environment around the carbon atoms. mdpi.com The experimental NEXAFS spectra of this compound have been found to be consistent with theoretical calculations, aiding in the assignment of spectral peaks to specific electronic transitions and the contributing carbon atoms. mdpi.com

Analysis of Specific Dissociation Pathways Following Core Excitation

Core excitation of molecules like this compound can lead to subsequent dissociation. Mass spectrometry, coupled with NEXAFS, allows for the analysis of ionic products formed after core excitation at various photon energies. mdpi.comnih.govdigitellinc.com This provides insights into the specific dissociation pathways that occur. mdpi.comdigitellinc.com

For this compound, dissociation pathways following core excitation at the carbon K-edges have been investigated. mdpi.com Similar to Gly-Phe, the dissociation patterns of this compound follow a comparable scheme, particularly around the peptide bond. mdpi.com Ionic products with specific mass-to-charge ratios (m/z), such as m/z ≈ 28 u (attributed to CO⁺ or CNH₃⁺) and m/z ≈ 42 u (assigned to CONH⁺), are observed, indicating the breaking of specific bonds like the C–CO bond. mdpi.com

Variations in excitation energy have demonstrated a selective dissociation process, where certain products are formed more efficiently at specific energy levels. mdpi.comnih.govdigitellinc.com This specificity is closely linked to dissociations occurring near the peptide bond, where the nodal planes of the destination molecular orbitals are located. mdpi.comnih.govdigitellinc.com These findings, validated with peptide models, suggest that specific dissociation can be predicted based on excitation energies and the location of peptide linkages. mdpi.comdigitellinc.com

Ultraviolet (UV) and Fluorescence Spectroscopy in Conformational and Interaction Studies

UV and fluorescence spectroscopy are valuable tools for studying the conformation and interactions of peptides like this compound in solution and the gas phase. The presence of the phenylalanine residue provides a natural chromophore for UV absorption and fluorescence.

UV spectroscopy, particularly mass-selective resonant two-photon ionization (R2PI), has been used to study the conformational landscape of phenylalanine-containing peptides in the gas phase. mpg.deacs.orgresearchgate.net By cooling molecules in a supersonic expansion, different conformers can be resolved in the UV spectrum. mpg.deacs.orgresearchgate.net

Fluorescence spectroscopy can provide information about the environment of fluorescent residues (like phenylalanine or introduced probes) and changes upon interaction with other molecules. Studies involving peptides containing phenylalanine have utilized fluorescence to investigate binding to proteins and the influence of peptide structure on interaction properties. acs.orgpnas.orgnih.govpnas.org For instance, changes in fluorescence quantum yield and emission maxima can indicate the incorporation of a residue into a more hydrophobic environment upon binding. nih.gov Fluorescence energy transfer studies have also been employed to probe distances and interactions within peptide-protein complexes. pnas.orgpnas.org

The sensitivity of fluorescence spectral changes to probe structure suggests a subtle role of the linker structure on binding properties. acs.org Binding constants of peptides to proteins can vary significantly depending on the peptide sequence and structure. acs.org

Investigation of Supramolecular Assembly and Nanostructure Formation

This compound and peptides containing this compound exhibit the ability to self-assemble into ordered supramolecular structures and nanostructures. This self-assembly is driven by non-covalent interactions.

Mechanisms of Self-Assembly for this compound Containing Peptides

The self-assembly of peptides containing aromatic residues like phenylalanine is significantly influenced by interactions such as π–π stacking and hydrogen bonding. nih.govfrontiersin.orgelectrospintech.comrsc.orgnih.govnih.govnih.gov These interactions can drive the formation of various supramolecular architectures. frontiersin.orgnih.gov

For this compound containing peptides, self-assembly mechanisms involve the interplay of different non-covalent forces. The aromatic ring of phenylalanine contributes significantly to π–π interactions, while the peptide backbone allows for hydrogen bonding. nih.govelectrospintech.comrsc.orgnih.gov The nature and architecture of the amino acid building blocks can dictate the properties of the resulting assemblies. frontiersin.orgnih.gov

Studies on related peptides, such as diphenylalanine (Phe-Phe), have shown self-assembly into structures like nanotubes and fibrils stabilized by hydrogen bonds and π–π stacking. frontiersin.orgnih.gov Modifications to the peptide, such as N-terminal capping groups (e.g., Fmoc), can significantly influence self-assembly behavior and the resulting morphologies. frontiersin.orgnih.govnih.gov While uncapped dipeptides may not always form stable hydrogels, N-terminal modified peptides have been shown to be effective hydrogelators, often assembling into fibrous structures. frontiersin.orgnih.gov

The self-assembly process can be influenced by factors such as pH, solvent properties, and the presence of other molecules or ions. nih.govchinesechemsoc.orgresearchgate.net For example, changes in pH can trigger conformational changes and alter surface charges, leading to transformations in self-assembled structures. chinesechemsoc.org Metal ions have also been shown to influence the co-assembly of tripeptides containing phenylalanine, leading to changes in morphology and hydrogel formation. researchgate.net

Formation of Electrospun Fibers from this compound Conjugates

Electrospinning is a versatile technique used to fabricate micro and nanofibers from various materials, including peptides. nih.govelectrospintech.comrsc.orgarxiv.orgresearchgate.netresearchgate.netresearchgate.netwhiterose.ac.uk While typically used for high molecular weight polymers, electrospinning can also be applied to short molecules and peptides with sufficient intermolecular forces. electrospintech.comrsc.orgresearchgate.net

This compound and its conjugates, such as Fmoc-Phe-Gly, have been successfully electrospun into fibers. nih.govelectrospintech.comrsc.orgarxiv.orgresearchgate.netresearchgate.netresearchgate.netwhiterose.ac.uk The ability to form continuous fibers from these small molecules is attributed to the presence of intermolecular interactions, including dipoles and π-stacking of the aromatic systems, which help hold the molecules together during the electrospinning process. electrospintech.comrsc.org

Studies have explored the electrospinning of Fmoc-Phe-Gly from concentrated solutions in solvents like hexafluoro-2-propanol (HFIP). rsc.orgresearchgate.netresearchgate.net Different concentrations can lead to variations in fiber morphology, ranging from circular fibers to band-like microfibers and needle-like structures. researchgate.netresearchgate.net

Electrospinning can induce secondary structures in peptides that may differ from those formed during self-assembly in solution, as the process involves the application of strong electrical fields and rapid solvent evaporation. researchgate.net This "forced" assembly during electrospinning contrasts with "natural" self-assembly in solution. researchgate.netresearchgate.net

The electrospinning of peptides and peptide conjugates holds potential for creating biomimetic and functional materials with applications in areas such as tissue engineering and drug delivery, although challenges remain in achieving mechanically robust structures from pure electrospun peptides. arxiv.org Combining peptides with polymers like polycaprolactone (B3415563) (PCL) during electrospinning has been explored to improve mechanical properties and incorporate bioactive features. arxiv.orgwhiterose.ac.uk

Compound Information

| Compound Name | PubChem CID |

| Phenylalanylglycine (this compound) | 6992304 |

Data Tables

Table 1: Key Ionic Products from Core-Excited this compound

| Ionic Product Assignment | Approximate m/z (u) | Proposed Dissociation Site |

| CO⁺ or CNH₃⁺ | ≈ 28 | C–CO bond breaking |

| CONH⁺ | ≈ 42 | C–CO bond breaking |

Table 2: Self-Assembly Behavior of Fmoc-Dipeptides

| Fmoc-Dipeptide | Hydrogel Formation Condition | Self-Assembled Structure in Gel State | Key Driving Forces |

| Fmoc-Phe-Gly | pH < 4 | Fibrous structure | π-π stacking, Hydrogen bonding |

| Fmoc-Phe-Phe | pH < 8 | Nanocylindrical fibrils | π-π interlocked antiparallel β-sheets, π-π stacking |

| Fmoc-Gly-Gly | pH < 4 | Hydrogel | Not specified in detail |

| Fmoc-Ala-Gly | pH < 4 | Hydrogel | Not specified in detail |

| Fmoc-Ala-Ala | pH < 4 | Hydrogel | Not specified in detail |

| Fmoc-Leu-Gly | pH < 4 | Hydrogel | Not specified in detail |

| Fmoc-Gly-Phe | Did not form a gel | Crystals | Not specified in detail |

Table 3: Electrospinning of Fmoc-Phe-Gly from HFIP

| Fmoc-Phe-Gly Concentration (wt%) | Applied Voltage (kV) | Collector Distance (cm) | Observed Fiber Morphology | Approximate Fiber Diameter |

| 18 | 15 | 15 | Circular fibers | ~300 nm |

| >18 | Conventional setup | Conventional setup | Band-like microfibers | ~10 µm |

| >18 | Conventional setup | Conventional setup | Needle-like microfibers | 300-400 nm |

Role of Aromatic Interactions (π-stacking) and Hydrogen Bonding in Assembly

The self-assembly of peptides, including this compound, is significantly influenced by non-covalent interactions, primarily aromatic interactions (π-stacking) and hydrogen bonding nih.govrsc.orgtandfonline.com. The phenylalanine residue in this compound contains a phenyl ring, which can engage in π-π stacking interactions with other aromatic rings rsc.orgelifesciences.orgrsc.org. These interactions contribute to the hierarchical organization of peptide molecules into ordered structures rsc.orgrsc.org.

Hydrogen bonding, particularly between the amide groups of the peptide backbone, is another critical driving force for self-assembly researchgate.netnih.govmdpi.comnih.gov. These interactions lead to the formation of stable secondary structures, such as beta-sheets, which are commonly observed in self-assembled peptide aggregates nih.govnih.govrsc.orgjnsam.com.

In the context of this compound and related peptides, the interplay between π-stacking and hydrogen bonding dictates the resulting assembled morphology. For instance, studies on modified peptides containing phenylalanine and other aromatic residues have shown that a combination of hydrophobic interactions and π-π interactions of aromatic moieties, along with hydrogen bonding of the peptidic components, are the main driving forces for self-assembly nih.govnih.gov. The nature and architecture of the amino acid building blocks, and thus the specific arrangement of hydrogen bonding donors/acceptors and aromatic groups, significantly impact the type of self-assembled structure formed nih.govfrontiersin.org.

Data from studies on related systems, such as Fmoc-modified dipeptides, indicate that while π-π interactions of the fluorenyl moieties are a primary driving force, hydrogen bonding of the peptide tail plays a secondary but crucial role in determining the self-assembled morphology nih.gov.

Morphological Characterization of Self-Assembled Structures (e.g., Nanotubes, Nanovesicles)

This compound and peptides containing the this compound motif can self-assemble into diverse nanostructures, including nanotubes and nanovesicles, depending on factors such as concentration, solvent conditions, and modifications to the peptide sequence nih.govrsc.orgingentaconnect.commdpi.comnih.gov. Morphological characterization techniques such as transmission electron microscopy (TEM), scanning electron microscopy (SEM), and atomic force microscopy (AFM) are employed to visualize and analyze these structures acs.orgnih.govnih.govingentaconnect.comresearchgate.netrsc.org.

While the dipeptide this compound itself may exhibit specific self-assembly behaviors, research on related peptides provides insights into the types of morphologies that can arise from sequences containing phenylalanine and glycine. For example, diphenylalanine (Phe-Phe), a closely related dipeptide, is well-known to self-assemble into nanotubes mdpi.comnih.govnih.gov. Modifications to the Phe-Phe sequence or assembly conditions can lead to the formation of other structures, such as nanovesicles or nanofibrils mdpi.comnih.gov.

Studies on backbone-modified tripeptides containing Phe and Gly have demonstrated the formation of soft nanovesicular structures facilitated by aromatic π-stacking, hydrogen bonding, and hydrophobic interactions nih.govingentaconnect.com. The presence of rigid structural elements can also influence the formation of vesicular structures ingentaconnect.com.

The specific morphology adopted by self-assembling peptides is a result of the delicate balance between the different non-covalent interactions. For instance, the arrangement of molecules through π-stacking and hydrogen bonding can lead to the formation of elongated fibrous structures, which can then organize further into nanotubes or form the walls of nanovesicles tandfonline.comrsc.orgjnsam.com.

| Morphological Feature | Associated Self-Assembly Interactions | Characterization Techniques |

| Nanotubes | Primarily driven by π-stacking and hydrogen bonding, often leading to ordered fibrous structures. rsc.orgnih.govjnsam.commdpi.comnih.govnih.gov | TEM, SEM, AFM. acs.orgnih.govresearchgate.netrsc.org |

| Nanovesicles | Can be formed through the self-assembly of amphiphilic peptides, stabilized by hydrophobic interactions and hydrogen bonds. nih.govingentaconnect.complos.org May also arise from specific modifications or assembly conditions of sequences known to form other structures like nanotubes. mdpi.comnih.gov | TEM, STEM, DLS, Fluorescence microscopy. nih.govingentaconnect.complos.org |

| Nanofibrils | Often precursors to larger structures like nanotubes or hydrogels, formed by the linear assembly of peptides via hydrogen bonding and other interactions. tandfonline.comjnsam.comnih.govmdpi.comnih.gov | TEM, SEM, AFM. nih.govresearchgate.netrsc.org |

Computational Modeling and Theoretical Investigations of Phe Gly

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are employed to explore the molecular structure and electronic characteristics of Phe-Gly, offering detailed information about its behavior at the atomic level. These calculations can help in understanding bonding, stability, and potential reaction pathways.

Prediction of Molecular Orbitals and Spectral Assignments for this compound

Quantum chemical calculations can predict molecular orbitals, which are crucial for understanding the electronic structure and reactivity of a molecule. These calculations can also be used to aid in the assignment of spectral features observed in experimental techniques such as IR and UV spectroscopy. For instance, ab initio quantum chemical calculations have been used in conjunction with IR/UV experiments to investigate the structure and IR spectra of related peptides like phenylalanyl-glycyl-glycine in the gas phase. sigmaaldrich.com Such studies involve calculating the potential-energy surface and comparing computed IR spectra with experimental data to validate conformational assignments. sigmaaldrich.com The analysis of molecular orbitals helps in understanding electron distribution and potential transitions, which are reflected in the molecule's spectrum. ethz.chbhu.ac.incore.ac.ukescholarship.org While direct studies specifically on this compound's molecular orbitals and spectral assignments were not extensively detailed in the search results, the methodology applied to similar peptides demonstrates the applicability of these techniques to this compound.

Fukui Index Analysis for Reactivity Prediction

Fukui indices, derived from conceptual Density Functional Theory (DFT), are local reactivity descriptors used to predict the most reactive sites within a molecule towards electrophilic, nucleophilic, or radical attack. wikipedia.orgresearchgate.net By quantifying how the electron density changes upon the addition or removal of an electron, Fukui indices can indicate where a molecule is most likely to react. substack.comrowansci.com The condensed Fukui function applies this concept to specific atoms within a molecule. wikipedia.org Calculating Fukui indices for the atoms in this compound could provide theoretical insights into its potential reaction sites and how it might interact with other molecules. researchgate.net This type of analysis is valuable in predicting regioselectivity in chemical reactions. substack.comrowansci.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide insights into its conformational flexibility and interactions in various environments.

Conformational Dynamics of this compound and its Incorporation into Protein Motifs (e.g., Glycine-Rich Loops)

MD simulations can explore the conformational landscape of this compound, revealing how its structure changes over time and identifying stable or transient conformations. The conformational dynamics of peptides are crucial for their biological function and interactions. utoronto.canih.gov While specific MD studies focusing solely on the conformational dynamics of the isolated this compound dipeptide were not prominently featured in the search results, studies on related tripeptides containing Phe and Gly residues, such as L,L-Phe-Gly-Phe, have utilized MD simulations to understand their dynamic behavior and structural stability in explicit water models. longdom.orgresearchgate.net These simulations provide insights into the torsion angles (phi and psi) that define the peptide backbone conformation. longdom.org

Furthermore, this compound motifs are found in important protein structures, such as glycine-rich loops. Glycine-rich loops are conserved structural motifs in proteins, particularly in protein kinases, where their flexibility is critical for function and interactions, including ATP binding. uit.nonih.govresearchgate.netrsc.orgelifesciences.org MD simulations are used to study the conformational dynamics of these loops and the role of residues like phenylalanine within them. uit.nonih.gov Although the search results discuss glycine-rich loops and the DFG (Asp-Phe-Gly) motif in kinases, direct MD simulations specifically on the incorporation and dynamics of the dipeptide this compound within these larger protein motifs were not explicitly detailed. However, the principles and techniques of MD simulations applied to these protein motifs are relevant to understanding how a this compound segment might behave within such a context.

Simulations of this compound Nucleoporin Dynamics within Complex Biological Architectures (e.g., Nuclear Pore Complex)

Phenylalanine-glycine (FG) repeat domains are key components of nucleoporins (FG-Nups), which are intrinsically disordered proteins found in the nuclear pore complex (NPC). nih.govnih.govmolbiolcell.orgtandfonline.complos.org These FG-Nups form a selective barrier regulating transport between the nucleus and cytoplasm. nih.govnih.govmolbiolcell.orgtandfonline.complos.org Coarse-grained computational simulations, which are a type of MD simulation, have been used to predict the dynamics of FG nucleoporins within the complex architecture of the NPC. nih.govnih.govmolbiolcell.org These simulations model FG-Nup filaments as flexible polymers anchored to the NPC scaffold and explore their movement and interactions within the pore lumen. nih.govnih.gov Studies have shown that FG-Nups exhibit reptation-like motion through the NPC at timescales consistent with experimental measurements of cargo transport. nih.govnih.gov These simulations highlight the importance of the dynamic nature of FG repeats, including this compound motifs, in the function of the nuclear pore complex. molbiolcell.orgplos.org The simulations can investigate factors like the association between FG-repeat sites and the effect of charged residues on FG-Nup conformation and interactions with cargo complexes. nih.govmolbiolcell.org

Molecular Docking Studies of this compound Interactions with Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of one molecule (e.g., a peptide) to another (e.g., a protein receptor) when they form a stable complex. mdpi.com This method estimates the binding affinity between the molecules and provides structural insights into their interactions. mdpi.com Molecular docking studies can be applied to investigate how this compound might interact with various biomolecules, such as enzymes or receptors. While the search results did not provide specific examples of molecular docking studies conducted solely with the this compound dipeptide, they highlight the use of molecular docking to study the interactions of peptides containing Phe and Gly residues with biological targets. For instance, molecular docking has been used to analyze the binding of peptides containing this compound-Leu to the Calcium-Sensing Receptor (CaSR) researchgate.net and to study the interactions of opioid peptides containing this compound motifs with opioid and NOP receptors researchgate.netmdpi.com. These studies demonstrate the utility of molecular docking in understanding the potential binding modes and interactions of this compound-containing sequences with biomolecules. mdpi.com Molecular docking can help identify crucial interaction sites, such as hydrogen bonds and electrostatic interactions, between the peptide and the biomolecule. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the structural properties of a set of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized compounds and aids in the design of molecules with desired properties. QSAR studies often involve calculating various molecular descriptors (physicochemical, electronic, steric, etc.) and relating them to observed biological activity using statistical methods. jmaterenvironsci.comchemrevlett.com

While direct QSAR studies specifically focused only on this compound as the sole variable are limited due to it being a single compound, QSAR has been applied to series of peptide derivatives where this compound or related dipeptides are part of a larger structure or a set of varying peptides. For instance, QSAR has been used in studies involving peptide derivatives as inhibitors of enzymes like thrombin, where dipeptides such as Phe-Pro, Gly-His, beta-Ala-His, or Pro-Gly were incorporated into larger molecular frameworks. nih.gov Such studies aim to explain activity based on the global properties of the molecules and specific moieties. nih.gov

QSAR models can utilize various computational approaches, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to determine regions important for specific interactions like electrostatic, steric, hydrophobic, and hydrogen bonds that influence activity. jmaterenvironsci.com The reliability of QSAR models is typically evaluated using statistical parameters like R² and Q². chemrevlett.com

Computational Analysis of Interatomic Interactions in this compound Systems

Computational methods are extensively used to analyze the non-covalent interactions that govern the structure and behavior of peptides, including this compound. These interactions, such as hydrogen bonds, cation-π interactions, and NH-π interactions, are fundamental to peptide folding, stability, and interactions with other molecules. researchgate.netbiorxiv.org Computational analyses often involve calculating interaction energies and analyzing the geometry of these interactions. biorxiv.org

Studies of Hydrogen Bonding Networks and Stability

Hydrogen bonding is a critical force in determining peptide conformation and stability. acs.org Computational studies, often employing density functional theory (DFT) and ab initio methods, are used to investigate hydrogen bonding networks in peptides. ru.nlnih.gov These studies can identify the types and strengths of hydrogen bonds formed within a peptide or between a peptide and its environment.

For peptides containing Glycine (B1666218) residues, the backbone NH groups can act as hydrogen bond donors. rsc.org Studies on protected dipeptides and tripeptides, such as Ac-Gly-Phe-NH₂ and Trp-Gly-Gly, have utilized computational methods in conjunction with experimental techniques like IR/UV double resonance spectroscopy to characterize conformers stabilized by hydrogen bonds. researchgate.netru.nl These studies reveal that different hydrogen bonding patterns contribute to the stability of various conformers, including those resembling secondary structures like β-turns and γ-turns. ru.nlresearchgate.net

Computational analyses can also assess the impact of the environment, such as solvent, on the stability of peptide hydrogen bonds. acs.org The balance of intramolecular hydrogen bonds and interactions with the solvent plays a significant role in the conformational landscape of peptides.

Investigation of Cation-π Interactions in Receptor Binding

Cation-π interactions are non-covalent interactions between a cation and the π electron system of an aromatic ring. caltech.edursc.org These interactions are recognized as important forces in molecular recognition, including protein-ligand binding and protein structure stabilization. caltech.edupnas.org The phenylalanine residue in this compound contains an aromatic ring, making it a potential participant in cation-π interactions.

Computational studies, including quantum chemical calculations and molecular dynamics simulations, are used to characterize cation-π interactions. rsc.orgnih.gov These studies can determine the binding energy and geometry of interactions between cationic species and aromatic amino acid side chains like phenylalanine. pnas.org It has been shown that cation-π interactions can be energetically significant, comparable in strength to hydrogen bonds and ion pairs in biological systems. caltech.edu

In the context of protein-ligand binding, cation-π interactions involving phenylalanine residues in receptors can contribute significantly to ligand affinity. nih.gov Computational analyses have explored these interactions in various protein systems, highlighting their prevalence and importance in molecular recognition. nih.govnih.gov

Analysis of NH-π Interactions in Peptide Chains

NH-π interactions involve a hydrogen atom bonded to a nitrogen atom interacting with the π electron system of an aromatic ring. nih.gov These interactions are present in proteins and peptides and contribute to their structural stability. nih.govnih.gov The peptide bond in this compound contains an NH group, and the phenylalanine residue has an aromatic ring, allowing for potential intramolecular or intermolecular NH-π interactions.

Computational studies, including quantum calculations and molecular simulations, have been used to investigate NH-π interactions in peptide systems. nih.govresearchgate.net These studies can quantify the strength and geometry of NH-π interactions, providing insights into their role in stabilizing specific conformations. nih.gov For example, studies on collagen-like peptides containing Gln-Phe pairs have utilized computational methods to characterize the structural achievability and stabilizing effects of NH-π interactions between the glutamine NH and the phenylalanine π system. nih.govrcsb.org The stabilizing effects of NH-π interactions in peptide models like Acetyl-Phe-Gly-Gly-N-Methyl amide have been computationally estimated to range from -1.98 to -9.24 kcal/mol. nih.gov

Computational analyses have indicated that NH-π interactions can be robust and occur in various protein environments, including both the core and surface. nih.govrcsb.org

Theoretical Studies of Secondary Structure Formation in Protected Dipeptides (e.g., Ac-Phe-Gly-Gly-NH₂)

Theoretical studies, often employing quantum mechanics and molecular mechanics methods, are crucial for understanding the intrinsic conformational preferences of peptides and their propensity to form secondary structures. Protected dipeptides and tripeptides, such as Ac-Phe-Gly-Gly-NH₂, serve as valuable model systems for these investigations.

Studies on protected dipeptides like Ac-Xxx-Phe-NH₂ (where Xxx can be Gly) have combined theoretical calculations with gas-phase spectroscopy to identify and characterize populated conformers. ru.nl These studies have revealed the competition between different secondary structures, such as the γ-fold (2.7 ribbon) and the β-turn, even in the absence of a solvent. ru.nl Theoretical calculations, such as DFT and MP2, are used to determine the relative energies and structural parameters of different conformers, including those stabilized by intramolecular hydrogen bonds characteristic of these secondary structures. ru.nl

While Ac-Phe-Gly-Gly-NH₂ specifically was mentioned in the outline, theoretical studies on related protected peptides, such as Ac-Gly-Phe-NH₂ ru.nl and Acetyl-phenylalanyl-amide tandfonline.com, provide insights into the factors influencing secondary structure formation in peptides containing phenylalanine and glycine residues. These studies highlight the importance of both backbone and side-chain interactions in determining the preferred conformations. researchgate.net The intrinsic folding properties of the peptide chain and the stability of structures like the β-turn can be investigated through these theoretical approaches. ru.nl

Computational modeling can also explore the influence of factors like side chain bulkiness on peptide conformation and reactivity, as seen in studies on the hydrolysis of Gly-X peptides, where X=Phe was included in the series. kuleuven.be

Biochemical and Biological Activity Studies of Phe Gly

Enzymatic Studies and Interaction Mechanisms

Role of Phe-Gly as a Protease Cleavage Linker in Bioconjugates

The this compound dipeptide sequence, often as part of a longer peptide like Gly-Gly-Phe-Gly (GGFG), has been explored as a protease-cleavable linker in the development of bioconjugates, such as antibody-drug conjugates (ADCs) broadpharm.combroadpharm.comnih.govnih.govaxispharm.com. These linkers are designed to remain stable in systemic circulation but undergo enzymatic cleavage within the target cells, typically in the lysosome, to release the cytotoxic drug payload nih.govaxispharm.comunipd.it. Cathepsin B is a lysosomal enzyme commonly utilized for the cleavage of such peptide linkers nih.govaxispharm.comunipd.itiris-biotech.de.

While Val-Cit (valyl-citrulline) is a widely used dipeptide linker in approved ADCs, the this compound dipeptide and the GGFG tetrapeptide have been investigated as alternative protease-sensitive sequences nih.govaxispharm.comunipd.it. Studies have shown that linkers incorporating a this compound dipeptide can be responsive to cathepsin B, leading to the release of a drug catabolite nih.govunipd.it. For instance, a study comparing a this compound dipeptide linker and a Val-Ala-Gly tripeptide linker in trastuzumab-DM1 ADCs found that both linkers responded to cathepsin B, liberating a PEG-free drug catabolite nih.govunipd.it. The GGFG tetrapeptide linker has also been successfully applied in ADC drugs, such as Enhertu, and is considered more stable in the bloodstream compared to some dipeptide linkers axispharm.comiris-biotech.de.

This compound as a Substrate or Affinity Ligand for Specific Enzymes (e.g., Membrane Dipeptidase, Thermolysin)

This compound and related peptides can interact with specific enzymes, acting as substrates or affinity ligands. Membrane dipeptidase (MDP), a mammalian cell surface enzyme involved in the metabolism of various substrates including glutathione (B108866) and leukotriene D4, has been shown to interact with dipeptides. While Gly-D-Phe is specifically mentioned as a model substrate for membrane dipeptidase in a fluorometric assay medchemexpress.comnih.gov, indicating the enzyme's ability to cleave dipeptides containing a phenylalanine residue, the interaction of L-Phe-Gly with this enzyme is also relevant given its dipeptide nature and the enzyme's function ebi.ac.ukebi.ac.uk. Membrane dipeptidase is known to cleave dipeptides and beta-lactams ebi.ac.uk.

Thermolysin, a thermostable neutral metalloproteinase from Bacillus thermoproteolyticus, is another enzyme that interacts with peptides containing hydrophobic residues medchemexpress.comtandfonline.com. Studies investigating the substrate specificity of thermolysin and related metalloendopeptidases have provided insights into preferred cleavage sites. While the sequence -Phe-Gly-Phe- was found to be highly favored by mammalian kidney metalloendopeptidase, the sequence -Ala-Phe-Phe- was most favored by bacterial thermolysin nih.gov. The sequence -Gly-Gly-Phe-, as found in enkephalins, was not favored by either enzyme nih.gov. Gly-D-Phe has also been characterized as an affinity ligand for thermolysin medchemexpress.commedchemexpress.comtandfonline.com.

Modulation of Enzyme Activity by this compound Containing Peptides (e.g., Superoxide (B77818) Dismutase)

Peptides containing the this compound sequence can influence the activity of other enzymes, including antioxidant enzymes like superoxide dismutase (SOD). Research on bioactive peptides has demonstrated their ability to exhibit cellular antioxidant activity, which can involve increasing the activity of antioxidant enzymes such as SOD oup.com.

While direct studies focusing solely on the modulation of SOD activity specifically by the this compound dipeptide are limited in the provided context, related research on peptides containing Phe and Gly residues offers insights. For example, a study on dry-cured beef peptides investigated the interaction between the peptide Phe-Asp-Gly-Asp-Phe (FDGDF) and SOD, finding that FDGDF could improve SOD activity by altering its secondary structure nih.gov. Another study on the foliar and seed application of amino acids in soybean crops observed that the joint application of glutamate, cysteine, phenylalanine, and glycine (B1666218) reduced SOD activity, while glycine applied alone in foliar application increased SOD activity frontiersin.org. These findings suggest that the presence of phenylalanine and glycine within a peptide sequence, or their combined application, can influence SOD activity, although the specific role and mechanism of the this compound dipeptide itself in modulating SOD require further dedicated investigation.

Receptor Binding and Functional Assays

Affinity and Activity at Opioid Receptors (µ- and δ-receptors) for this compound Mimetics

Peptides containing this compound or mimetics of this dipeptide have been investigated for their interactions with opioid receptors, particularly the mu (µ) and delta (δ) opioid receptors, which are involved in pain modulation and other physiological functions nih.govresearchgate.netmdpi.com. The Phe and Gly residues are considered important in the context of opioid peptide activity and receptor binding nih.govmdpi.com.

Studies on pseudopeptides where this compound is replaced by heterocyclic mimetics have shown promising results regarding opioid receptor affinity. For instance, certain this compound dipeptidomimetics containing 1,3,4-oxadiazole, 1,2,4-oxadiazole, and 1,2,4-triazole (B32235) ring systems were synthesized and evaluated as replacements for the this compound sequence in dermorphin (B549996), a biologically active peptide nih.gov. The results indicated that several of these mimetics were effective replacements, displaying affinities for the µ-receptor in a similar range as dermorphin itself nih.gov. These pseudopeptides also retained agonist activity at human µ-receptors nih.gov.

The presence of a Gly residue adjacent to Phe in opioid peptides can influence receptor interactions. In the context of enkephalins, the sequence Tyr-Gly-Gly-Phe is considered the "message" region important for opioid activity nih.govunife.it. Modifications and truncations of opioid peptides have explored the role of the Gly residue. For example, replacing Gly at position 2 with D-Ala in enkephalin analogs reduced δ-receptor selectivity by increasing µ-receptor activity, although further modifications could recover δ-receptor selectivity mdpi.com. The truncation of C-terminal residues in a [D-Ala²]-enkephalin tetrapeptide was reported to retain δ-receptor activity, unlike its parent tetrapeptide mdpi.com.

The design of chimeric ligands targeting both µ- and δ-opioid receptors has also involved sequences containing Phe and Gly. For instance, biphalin (B1667298) (H-Tyr-D-Ala-Gly-Phe-NH-NH-Phe-Gly-D-Ala-Tyr-NH₂) is a dimeric enkephalin analog that affects both receptor types nih.gov. Studies on bifunctional peptides based on ligands like NP30 (Tyr-D-Ala-Gly-Phe-Gly-Trp-O-[3',5'-Bzl(CF₃)₂]) have investigated the effect of linkers, including Gly, on opioid receptor binding and functional activities nih.gov.

Table 1: Opioid Receptor Affinity of Dermorphin and this compound Mimetics

| Compound | µ-receptor Affinity (IC₅₀) | δ-receptor Affinity |

| Dermorphin | 6.2 nM | Not specified |

| This compound Mimetic 1 | 12-31 nM | Not specified |

| This compound Mimetic 2 | 12-31 nM | Not specified |

| This compound Mimetic 3 | Lower affinity | Not specified |

| This compound Mimetic 4 | 12-31 nM | Not specified |